molecular formula C9H12N2S B14904726 3-Amino-N,N-dimethylbenzothioamide

3-Amino-N,N-dimethylbenzothioamide

Cat. No.: B14904726
M. Wt: 180.27 g/mol
InChI Key: KVJCOIRGBMCACB-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethylbenzothioamide: is an organic compound with the molecular formula C₉H₁₂N₂S and a molecular weight of 180.27 g/mol It is characterized by the presence of an amino group, a dimethylamino group, and a benzothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,N-dimethylbenzothioamide typically involves the reaction of 3-nitrobenzothioamide with dimethylamine under reducing conditions. The reduction of the nitro group to an amino group can be achieved using reagents such as iron powder and hydrochloric acid or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-N,N-dimethylbenzothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzothioamides .

Scientific Research Applications

3-Amino-N,N-dimethylbenzothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N,N-dimethylbenzothioamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

3-amino-N,N-dimethylbenzenecarbothioamide

InChI

InChI=1S/C9H12N2S/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3

InChI Key

KVJCOIRGBMCACB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)C1=CC(=CC=C1)N

Origin of Product

United States

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